Cefpiramide - 70797-11-4

Cefpiramide

Catalog Number: EVT-505929
CAS Number: 70797-11-4
Molecular Formula: C25H24N8O7S2
Molecular Weight: 612.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefpiramide is a semisynthetic cephalosporin antibiotic, classified as a third-generation cephalosporin. [, , ] Cefpiramide is known for its broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa, a bacterium often implicated in serious infections. [, , , , ] Cefpiramide has been a subject of extensive scientific research, with investigations focusing on its pharmacokinetic properties, mechanism of action, and potential applications in various fields.

Synthesis Analysis

Cefpiramide can be synthesized through a multi-step process involving the reaction of D-a-(4-hydroxyl-6-methyl nicotinamide)-P-sodium hydroxyphenyl acetate and 7-amino-3-(1-methyl-1H-tetrazole-5-sulfomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. [] The synthesis process involves the use of organic solvents, activating agents, alkaline catalysts, and silylation reagents. [] The reaction is carried out at specific temperatures, typically below -20°C. [] After completion of the reaction, the pH of the solution is adjusted to obtain Cefpiramide. []

Another synthesis method involves reacting Cefpiramide free acid with triethylamine, diethylamine, or diethylamine in an organic solvent at -10-40°C. [] The reaction mixture is then treated with a 10-15wt% sodium sulfocyanate acetone solution, and the pH is adjusted to 6-8. [] The resulting product is filtered and dried to obtain Cefpiramide sodium. []

Molecular Structure Analysis

Cefpiramide has been shown to undergo various chemical reactions, primarily related to its interaction with enzymes and other biological molecules. One prominent area of study involves Cefpiramide's interaction with beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics. [, ] Research has shown that Cefpiramide exhibits stability against hydrolysis by various beta-lactamases and can even inhibit their activity. [, ]

Furthermore, studies have investigated Cefpiramide's chemical reactions in different biological environments, such as its interaction with glutathione S-transferases (GST) in rat liver cytosol. [] These studies suggest that GST plays a role in the biliary excretion of Cefpiramide, highlighting the importance of chemical reactions in its pharmacokinetics.

Mechanism of Action

Cefpiramide, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the cell wall, leading to bacterial cell death. [, ] Cefpiramide's effectiveness against Pseudomonas aeruginosa is attributed to its ability to bind to specific PBPs in this bacterium, leading to its potent antibacterial action.

Studies have also investigated the potential influence of Cefpiramide's entry into bacterial cells on its activity. [] Research using permeability mutants of Escherichia coli suggests that the drug's entry may play a role in its overall efficacy. []

Physical and Chemical Properties Analysis

Cefpiramide is susceptible to degradation at high temperatures. [] Two solid states of Cefpiramide have been identified: a crystalline form and an amorphous form. [] The crystalline form has been shown to be more thermostable than the amorphous form. [] This difference in stability is attributed to the presence of crystal water molecules in the crystalline form. []

Studies have also evaluated the solubility of Cefpiramide sodium in various solvent mixtures, including ethanol + water and 2-propanol + water. [] These investigations have provided insights into the solubility characteristics of Cefpiramide, which are important for the development of pharmaceutical formulations.

Applications

In vitro studies:

Cefpiramide has been extensively studied in vitro to assess its activity against a wide range of bacteria, including drug-resistant strains. [, , , , ] These studies have demonstrated Cefpiramide's efficacy against Pseudomonas aeruginosa, including strains resistant to other antibiotics. [, , , ] Researchers have also investigated the synergistic effects of Cefpiramide in combination with other antibiotics, such as gentamicin and ciprofloxacin, against Pseudomonas aeruginosa infections. [, , ]

Pharmacokinetic studies:

Numerous studies have investigated the pharmacokinetic properties of Cefpiramide in various animal models and humans. [, , , , , , , , , , , ] These studies have examined the absorption, distribution, metabolism, and excretion of Cefpiramide, providing valuable information for understanding its behavior in the body. Research has highlighted Cefpiramide's long plasma half-life, high biliary excretion, and penetration into specific extravascular fluids. [, , , , , , , , , , , ]

Drug delivery systems:

Scientists have explored the use of novel drug delivery systems for Cefpiramide, aiming to improve its therapeutic efficacy and reduce potential side effects. One such approach involves encapsulating Cefpiramide sodium into niosomes, microscopic vesicles composed of non-ionic surfactants. [] Studies have shown that niosomes can enhance the entrapment efficiency and control the release rate of Cefpiramide, potentially leading to improved drug delivery. [] Another area of research involves incorporating Cefpiramide sodium into lipidosomes, spherical vesicles made of lipids. [] These lipidosome formulations offer potential advantages for controlled drug release and targeted delivery. []

Compatibility studies:

Several studies have examined the stability and compatibility of Cefpiramide with other drugs and solutions used in clinical settings. [, , , , ] These investigations are essential for ensuring the safe and effective co-administration of Cefpiramide with other medications. Research has assessed the stability of Cefpiramide in various infusion solutions, including those containing glucose, sodium chloride, and other drugs. [, , , , ]

Cefazolin

Compound Description: Cefazolin, like Cefpiramide, is a first-generation cephalosporin antibiotic. It is commonly used to treat a variety of bacterial infections. [, , ]

Cefoperazone

Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic known for its activity against Pseudomonas aeruginosa. [, , , , , ]

Relevance: Cefoperazone serves as a key comparator to Cefpiramide in various studies examining antibacterial spectrum, pharmacokinetic profiles, and efficacy against specific infections. Both compounds display activity against a broad range of gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , ] Notably, Cefpiramide exhibits a longer half-life and higher biliary excretion rate compared to Cefoperazone. [, , , ] In terms of efficacy against Pseudomonas aeruginosa infections, Cefpiramide demonstrates comparable or superior activity compared to Cefoperazone, particularly in neutropenic mice models. [, ]

Apalcillin

Compound Description: Apalcillin is a penicillin-based antibiotic with a broad spectrum of activity, including against Pseudomonas aeruginosa. [, ]

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic recognized for its potent activity against Pseudomonas aeruginosa. [, ]

Relevance: Ceftazidime serves as a comparator to Cefpiramide in studies evaluating their effectiveness against Pseudomonas aeruginosa. While both antibiotics show significant activity against this bacterium, Ceftazidime consistently demonstrates greater potency in vitro compared to Cefpiramide. [, ]

Benzylpenicillin

Compound Description: Benzylpenicillin, also known as penicillin G, is a widely used beta-lactam antibiotic. [, ]

Relevance: Benzylpenicillin is utilized in studies investigating the hepatic uptake mechanisms of Cefpiramide. Research suggests that both Benzylpenicillin and Cefpiramide are transported into rat hepatocytes via a carrier-mediated system. [] Competition studies reveal that Benzylpenicillin can inhibit the uptake of Cefpiramide, indicating that they may share a common transporter in the liver. [, ]

Probenecid

Compound Description: Probenecid is a drug that inhibits the renal tubular secretion of various compounds, including some antibiotics. [, ]

Relevance: Probenecid is employed in studies to elucidate the biliary excretion mechanism of Cefpiramide. Results demonstrate that Probenecid reduces the biliary excretion of Cefpiramide in rats, suggesting that Cefpiramide is transported from the liver into bile by a carrier-mediated system that is sensitive to Probenecid inhibition. [, ]

Sulfobromophthalein

Compound Description: Sulfobromophthalein (BSP) is a dye used in liver function tests. It is primarily eliminated from the body through biliary excretion. [, , ]

Relevance: BSP is frequently used in studies to investigate the biliary excretion of Cefpiramide and explore potential interactions between these compounds. Findings indicate that BSP significantly inhibits the biliary excretion of Cefpiramide in rats. [, ] This suggests that both compounds might share a common transport mechanism for their elimination into the bile. Furthermore, Cefpiramide also demonstrates a minor inhibitory effect on BSP biliary excretion, indicating some level of competition for the same transporter. []

Lithocholate-3-O-glucuronide & Taurolithocholate-3-sulfate

Compound Description: These compounds are conjugated bile acids. Conjugation with glucuronic acid or sulfate renders bile acids more water-soluble and facilitates their excretion in bile. []

Relevance: These conjugated bile acids are utilized in studies investigating the specificity of the carrier-mediated transport system responsible for Cefpiramide's biliary excretion. Both lithocholate-3-O-glucuronide and taurolithocholate-3-sulfate effectively inhibit the biliary excretion of Cefpiramide. [] This observation suggests that the transporter involved in Cefpiramide excretion might have an affinity for specific structural motifs present in both Cefpiramide and these conjugated bile acids.

Ursodeoxycholate & Taurocholate

Compound Description: Ursodeoxycholate and taurocholate are unconjugated bile acids naturally present in bile. []

Relevance: These unconjugated bile acids serve as negative controls in studies examining the inhibitory effects of various compounds on Cefpiramide's biliary excretion. Results indicate that neither ursodeoxycholate nor taurocholate affects the biliary excretion of Cefpiramide. [] This finding suggests that the carrier-mediated transport system responsible for Cefpiramide excretion might be selective for conjugated bile acids over their unconjugated counterparts.

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. []

Relevance: Ciprofloxacin is investigated in combination with Cefpiramide for its therapeutic efficacy against experimental Pseudomonas infections in neutropenic mice. The combination demonstrates synergistic effects in vitro and significantly improved survival rates in the mouse model compared to monotherapy with either antibiotic. []

Introduction to Cefpiramide

Historical Development and Classification as a Third-Generation Cephalosporin

Cefpiramide represents a significant milestone in the evolution of β-lactam antibiotics, developed as part of the third-generation cephalosporin cohort that emerged in response to growing antimicrobial resistance challenges. Historically, cephalosporins originated from the discovery of Cephalosporium mold by Italian scientist Giuseppe Brotzu in 1945, with the first therapeutic compound (cephalosporin C) isolated by Edward Abraham and Guy Newton in 1955 [1]. The structural refinement of this compound led to successive generations characterized by enhanced antimicrobial properties. Cefpiramide was specifically engineered during the 1980s as semisynthetic cephalosporin analogs were being developed to overcome limitations of earlier generations [1] [4].

Third-generation cephalosporins like cefpiramide exhibit distinct pharmacological advantages over their predecessors:

  • Extended Gram-negative coverage: Demonstrates superior activity against Enterobacteriaceae, Neisseria species, and Haemophilus influenzae
  • β-lactamase stability: Increased resistance to hydrolysis by broad-spectrum β-lactamases, particularly those produced by Klebsiella, Escherichia coli, and Haemophilus strains
  • Pseudomonal activity: Unlike most third-generation agents, cefpiramide maintains efficacy against Pseudomonas aeruginosa, aligning it with specialized anti-pseudomonal cephalosporins like ceftazidime and cefoperazone [1] [9].

This strategic positioning within the cephalosporin classification reflects a deliberate effort to address emerging nosocomial pathogens during its development period, particularly targeting multidrug-resistant Gram-negative infections in hospitalized patients [4] [10].

Structural and Functional Significance in the β-Lactam Antibiotic Class

Cefpiramide (chemical name: (6R,7R)-7-[(2R)-2-[(4-hydroxy-6-methylpyridin-3-yl)formamido]-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) exemplifies critical structure-activity refinements within the β-lactam class [7] [8]. Its molecular architecture incorporates several functional components that dictate pharmacological behavior:

Table 1: Structural Components of Cefpiramide and Their Functional Roles

Structural ElementChemical FeatureFunctional Significance
Core scaffold7-Aminocephalosporanic acid nucleusConserved β-lactam ring essential for penicillin-binding protein (PBP) inhibition
C7 acylamido side chain4-hydroxy-6-methylnicotinamide groupEnhances Gram-negative penetration and β-lactamase stability
C3’ position substitution(1-methyltetrazol-5-yl)thiomethylImproves pharmacokinetic properties and antibacterial potency
Dual ionizable groupsCarboxylate at C4; phenolic hydroxylFacilitates solubility and membrane interactions

The bactericidal mechanism involves irreversible acylation of penicillin-binding proteins (PBPs), specifically inhibiting the transpeptidase enzymes responsible for peptidoglycan cross-linking in bacterial cell walls [1] [5]. This molecular targeting disrupts cell wall integrity, leading to osmotic lysis and cell death. Unlike earlier cephalosporins, cefpiramide’s C7 side chain configuration provides steric hindrance against β-lactamase enzymes while maintaining affinity for PBPs of Gram-negative bacteria [5] [10]. Notably, its binding to Pseudomonas aeruginosa PBP-1A and PBP-1B demonstrates a target-specific efficacy that underpins its anti-pseudomonal classification [8].

Functionally, cefpiramide exhibits concentration-dependent bactericidal activity consistent with β-lactam pharmacodynamics. Its structural configuration enables a "Trojan horse" penetration mechanism in Gram-negative pathogens, where hydrophilic properties facilitate transit through porin channels to access periplasmic PBPs [4] [10]. This penetration is further optimized in cefpiramide through balanced hydrophilicity-lipophilicity characteristics absent in earlier generations [1].

Global Regulatory Status and Approval Timeline

Cefpiramide’s regulatory journey reflects varied international acceptance since its initial development. The compound received:

  • United States approval on January 31, 1989, though it was never commercially marketed there [3] [8]
  • Japanese approval in the late 1980s, where it was actively used for systemic infections under brand names like Tamicin® [7]
  • Chinese regulatory endorsement for multiple indications including sepsis (1999), burns, and respiratory infections (2004) [3]

Table 2: Global Regulatory Milestones for Cefpiramide

YearCountry/RegionApproval StatusPrimary Indications
1989United StatesFDA-approved (not commercialized)Bacterial infections (general)
Pre-1992JapanMarket authorizationSevere nosocomial infections
1999ChinaApproved for sepsisComplicated sepsis
2004ChinaExpanded approvalsBurns, laryngitis, pharyngitis

Despite these approvals, cefpiramide occupies a niche position in formularies. The Clinical and Laboratory Standards Institute (CLSI) maintains susceptibility testing interpretive criteria for cefpiramide, acknowledging its ongoing, though limited, clinical utility against specific pathogens [6]. Notably, several third-generation cephalosporins including cefoperazone, cefditoren, and ceftibuten have been discontinued in global markets, while cefpiramide persists in limited regions despite not being widely adopted in Western formularies [9]. This regulatory landscape underscores the compound’s specialized application as an anti-pseudomonal cephalosporin reserved for targeted infectious disease scenarios where its structural advantages align with local resistance patterns [1] [9].

Properties

CAS Number

70797-11-4

Product Name

Cefpiramide

IUPAC Name

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C25H24N8O7S2

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1

InChI Key

PWAUCHMQEXVFJR-PMAPCBKXSA-N

SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Solubility

6.68e-02 g/L

Synonyms

(6R,7R)-7-((R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(R*)]]-7-[[[[(4-Hydroxy-6-methyl-3-pyridinyl)carbonyl]a

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.